molecular formula C20H23N3O7 B5740827 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5740827
M. Wt: 417.4 g/mol
InChI Key: KAIDIILGIYAXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for the treatment of hereditary tyrosinemia type 1 (HT1). HT1 is a rare metabolic disorder characterized by the deficiency of fumarylacetoacetate hydrolase (FAH) enzyme, which leads to the accumulation of toxic metabolites in the liver. NTBC has been shown to improve the symptoms of HT1 by inhibiting the production of toxic metabolites, making it an important tool for studying the disease and developing new treatments.

Mechanism of Action

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Inhibition of HPPD leads to a decrease in the production of toxic metabolites that accumulate in HT1 patients, thereby improving their symptoms.
Biochemical and physiological effects:
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to improve liver function and reduce the accumulation of toxic metabolites in HT1 patients. It has also been shown to reduce the risk of liver cancer in HT1 patients and improve their quality of life. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for other diseases.

Advantages and Limitations for Lab Experiments

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a highly specific and potent inhibitor of HPPD, making it an ideal tool for studying the biochemical and physiological effects of FAH deficiency. However, its use in lab experiments is limited by its high cost and potential toxicity at high doses. In addition, the long-term effects of 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide on liver function and other organs are still not fully understood.

Future Directions

Future research on 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide should focus on developing new treatments for HT1 that are more effective and have fewer side effects. This could involve the development of alternative inhibitors of HPPD or the use of gene therapy to restore FAH activity in HT1 patients. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide could be further studied for its potential therapeutic effects in other diseases, such as cancer, diabetes, and neurodegenerative disorders.

Synthesis Methods

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-nitrophthalic anhydride with 3,4,5-triethoxybenzoic acid, followed by the addition of a carboximidamide group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively used in scientific research to study the biochemical and physiological effects of FAH deficiency and to develop new treatments for HT1. It has also been used to study the role of tyrosine metabolism in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-8-7-9-15(10-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIDIILGIYAXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.